molecular formula C9H9NO6 B1393832 Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate CAS No. 2888-09-7

Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate

Cat. No. B1393832
CAS RN: 2888-09-7
M. Wt: 227.17 g/mol
InChI Key: KMYXCRZYBSQHLT-UHFFFAOYSA-N
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Description

“Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate” is a chemical compound with the molecular formula C9H9NO6 . Its molecular weight is 227.171 Da .


Molecular Structure Analysis

The molecular structure of “Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate” consists of a benzene ring substituted with hydroxy, methoxy, and nitro groups . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.

Scientific Research Applications

Synthesis and Characterization

  • Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate has been involved in the synthesis of various compounds. For instance, it was used in a study that developed new derivatives of griseofulvin, a fungal metabolite, with potential antitumor and antimicrobial activities (Xia et al., 2011).

Chemical Reactions and Properties

  • This compound is also notable in studies focusing on chemical reactions, such as hydrolysis and solvolysis, which are essential in understanding its chemical behavior and potential applications. A study on the hydrolysis of related compounds provides insight into the reaction paths of such molecules (Dembech et al., 1973).
  • In another context, its derivatives have been used to synthesize “push-pull” naphthalenes, demonstrating the versatility of these compounds in organic synthesis (Wong et al., 2002).

Photostabilization and Molecular Interaction

  • Studies have also explored the role of similar compounds in the generation and quenching of singlet molecular oxygen, a crucial aspect in photostabilization and material protection (Soltermann et al., 1995).

Novel Syntheses

  • The compound has been a key player in novel syntheses, such as the creation of benzo[b]furans, which are useful in various chemical processes (Kowalewska & Kwiecień, 2008).

Antibacterial Activity

  • Its derivatives have been examined for antimicrobial activities, indicating its potential in medical and pharmaceutical research (Vinusha et al., 2015).

Solubility and Pharmacokinetics

  • Research on its solubility in various solvents has been conducted, which is vital for understanding its pharmacokinetics and formulation in drug development (Hart et al., 2017).

properties

IUPAC Name

methyl 2-hydroxy-5-methoxy-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c1-15-5-3-6(9(12)16-2)8(11)7(4-5)10(13)14/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYXCRZYBSQHLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677772
Record name Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate

CAS RN

2888-09-7
Record name Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Li, AD Abraham, Q Zhou, H Ali, JV O'Brien, BD Hamill… - Marine drugs, 2014 - mdpi.com
… To a stirred suspension of methyl 2-hydroxy-5-methoxy-3-nitrobenzoate (6.94 g, 30.5 mmol) and anhydrous K 2 CO 3 (6.33 g, 45.8 mmol) in acetone (40 mL) was added dimethyl sulfate …
Number of citations: 16 www.mdpi.com

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